molecular formula C8H12N4O B2954792 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide CAS No. 400076-34-8

2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide

Cat. No.: B2954792
CAS No.: 400076-34-8
M. Wt: 180.211
InChI Key: ULIFLOZFVYXMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide: is a chemical compound belonging to the class of triazolopyridines

Biochemical Analysis

Biochemical Properties

2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4) inhibitors, which are involved in the regulation of insulin production and glucagon secretion in the pancreas . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 and initiation of cell death via the mitochondrial apoptotic pathway . This compound also exhibits antiproliferative activities against cancer cell lines such as A549, MCF-7, and Hela .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking and molecular dynamics simulations have indicated that this compound can bind to c-Met and VEGFR-2 proteins, similar to the binding observed with foretinib . These interactions result in the modulation of kinase activity, which is crucial for cell proliferation and survival.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic balance . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of the compound within cells can influence its activity and effectiveness, making it essential to understand its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide typically involves the following steps:

  • Formation of the Triazolopyridine Core: : This can be achieved through the cyclization of appropriate precursors, such as aminopyridines and hydrazines.

  • Introduction of the Acetamide Group: : The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, anhydrous ether.

  • Substitution: : Alkyl halides, amines, polar aprotic solvents.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones.

  • Reduction: : Alcohols, amines.

  • Substitution: : Amides, ethers.

Scientific Research Applications

2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, including diabetes and cancer.

  • Industry: : Employed in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide is similar to other triazolopyridines, such as 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine and 3-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)propionamide . it is unique in its specific structure and potential applications. The presence of the acetamide group and the tetrahydro structure contribute to its distinct properties and biological activities.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-6(13)5-8-11-10-7-3-1-2-4-12(7)8/h1-5H2,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIFLOZFVYXMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CC(=O)N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.